molecular formula C18H18BrNO2 B1316110 (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate CAS No. 186663-83-2

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Cat. No. B1316110
Key on ui cas rn: 186663-83-2
M. Wt: 360.2 g/mol
InChI Key: XWBHEIFHCNVXPS-UHFFFAOYSA-N
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Patent
US06054457

Procedure details

To a solution of 3-bromopropylamine hydrobromide (5.0 g) and diisopropylethylamine (5.90 g) in dichloromethane (80 ml) was added portionwise 9-fluorenylmethoxycarbonyl chloride (5.91 g) and the mixture was stirred at ambient temperature for 3 hours and stand overnight. The resulting mixture was diluted with dichloromethane (50 ml) and the organic layer was washed successively with 1N hydrochloric acid and brine. Drying, filtering and removal of solvents afforded a crude product. The crude product was triturated with diethyl ether-hexane (1:5) to give 3-(9-fluorenylmethoxycarbonylamino)propyl bromide (7.82 g).
Name
3-bromopropylamine hydrobromide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[Br:2][CH2:3][CH2:4][CH2:5][NH2:6].C(N(C(C)C)CC)(C)C.[CH:16]1[C:28]2[CH:27]([CH2:29][O:30][C:31](Cl)=[O:32])[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[C:20]=2[CH:19]=[CH:18][CH:17]=1>ClCCl>[CH:16]1[C:28]2[CH:27]([CH2:29][O:30][C:31]([NH:6][CH2:5][CH2:4][CH2:3][Br:2])=[O:32])[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[C:20]=2[CH:19]=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
3-bromopropylamine hydrobromide
Quantity
5 g
Type
reactant
Smiles
Br.BrCCCN
Name
Quantity
5.9 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
5.91 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
stand overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
the organic layer was washed successively with 1N hydrochloric acid and brine
CUSTOM
Type
CUSTOM
Details
Drying
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
removal of solvents
CUSTOM
Type
CUSTOM
Details
afforded a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was triturated with diethyl ether-hexane (1:5)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NCCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 7.82 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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